4-(2-Methylbenzoyl)quinoline

Description

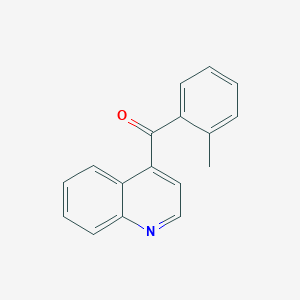

Structure

2D Structure

3D Structure

Properties

CAS No. |

858195-29-6 |

|---|---|

Molecular Formula |

C17H13NO |

Molecular Weight |

247.29 g/mol |

IUPAC Name |

(2-methylphenyl)-quinolin-4-ylmethanone |

InChI |

InChI=1S/C17H13NO/c1-12-6-2-3-7-13(12)17(19)15-10-11-18-16-9-5-4-8-14(15)16/h2-11H,1H3 |

InChI Key |

GKNWNQDOEZCGKM-UHFFFAOYSA-N |

SMILES |

CC1=CC=CC=C1C(=O)C2=CC=NC3=CC=CC=C23 |

Canonical SMILES |

CC1=CC=CC=C1C(=O)C2=CC=NC3=CC=CC=C23 |

Origin of Product |

United States |

Chemical Reactivity and Derivatization Strategies

Functional Group Interconversions on the Quinoline (B57606) Core

The quinoline ring system is a cornerstone in the synthesis of a wide array of compounds, and its unique benzene-pyridine fused structure allows for diverse reactivity and functionalization. rsc.org Chemical modifications of the quinoline core are as significant as its initial synthesis for the development of novel materials. helsinki.fi Functional group transformations play a crucial role in achieving this chemical diversity. helsinki.fi

Strategies for derivatization often focus on introducing various functional groups onto the quinoline ring system. nih.gov One-pot, multi-component reactions can be designed to introduce groups such as amino and carboxamide functionalities onto the quinoline scaffold in a single step. rsc.orgnih.govrsc.org For example, a Knoevenagel/Michael/cyclization cascade reaction sequence has been utilized for the synthesis of 4-amino-2-benzoylquinoline-3-carboxamides. nih.govrsc.org Another key transformation is the reduction of a nitroquinoline to an aminoquinoline, which can be achieved using methods like visible-light photoreduction with ascorbic acid as a sacrificial reductant. helsinki.fi This amino group can then serve as a handle for further derivatization.

The 4-aminoquinoline (B48711) structure, in particular, is a valuable precursor for the synthesis of various derivatives. rsc.org The quinoline-3-carboxamide (B1254982) scaffold is also extensively studied, allowing for numerous structural modifications that can lead to compounds with a wide range of properties. rsc.org These examples of functional group interconversions highlight the potential for modifying the quinoline portion of 4-(2-methylbenzoyl)quinoline to create new chemical entities.

Structural Modifications of the Benzoyl Moiety

The benzoyl moiety of this compound offers additional sites for structural diversification. The 2-methyl group on the phenyl ring and the carbonyl group are primary targets for chemical modification.

Research on analogous structures provides insight into potential derivatization pathways. For instance, in the synthesis of 2-(4-bromophenyl)-N′-(4-methylbenzoyl)quinoline-4-carbohydrazide, the methylbenzoyl group is a key part of the final structure, which is formed by reacting a carbohydrazide (B1668358) with a benzoyl chloride derivative. acs.org This suggests that the carbonyl group in this compound could potentially be converted to a hydrazone and subsequently acylated or reacted with various electrophiles.

Furthermore, the ketone of the benzoyl group can be a reactive handle for various transformations. It can be derivatized to form oximes through reaction with hydroxylamine. researchgate.net The methyl group on the phenyl ring could also be a site for modification, such as halogenation or oxidation, to introduce new functional groups, although specific examples for this exact compound are not detailed in the provided literature. The substitution pattern on the attached phenyl ring can significantly influence a compound's properties and its interaction with biological targets. ontosight.ai

Formation of Fused Heterocyclic Systems Containing the Quinoline Moiety

The quinoline scaffold is a valuable building block for the synthesis of more complex, fused heterocyclic systems. sioc-journal.cn Such compounds are of significant interest due to their presence in natural products and bioactive agents. nih.gov The synthesis of these fused systems often involves cycloaddition or cyclocondensation reactions starting from a functionalized quinoline derivative.

One common strategy is the 1,3-dipolar cycloaddition reaction of quinolinium N-ylides with suitable dipolarophiles. lew.ro For instance, pyrrolo[1,2-a]quinoline (B3350903) derivatives can be generated through the [3+2] cycloaddition of in situ-generated quinolinium ylides with electron-deficient alkynes or alkenes like fumaronitrile. nih.gov This process involves the initial N-alkylation of the quinoline nitrogen, for example with a phenacyl bromide, to form a quinolinium salt, which then generates the ylide intermediate upon treatment with a base. nih.gov

Another approach involves the one-pot, multi-component condensation reaction to build fused pyrimidine (B1678525) rings onto the quinoline core, resulting in pyrimido[4,5-b]quinolines. acs.orgnih.gov These reactions can be performed by condensing a 6-amino-uracil derivative, an aldehyde, and a 1,3-dicarbonyl compound. acs.orgnih.gov By analogy, the this compound scaffold could potentially be functionalized to participate in similar cyclization reactions to yield novel fused systems. The transition metal-catalyzed cyclization of unsaturated hydrocarbons is also a vital method for synthesizing fused heterocyclic compounds. sioc-journal.cn

Examples of Fused Systems from Quinoline Precursors:

Benzo[f]pyrrolo[1,2-a]quinolines : Synthesized via a one-pot, three-component microwave-assisted reaction of benzo[f]quinoline, a 2-bromo-acetophenone, and an electron-deficient alkyne. lew.ro

Pyrrolo[1,2-a]quinolines : Formed by the [3+2] cycloaddition of quinolinium ylides with fumaronitrile. nih.gov

Pyrimido[4,5-b]quinolines : Prepared through the multi-component condensation of an aromatic aldehyde, dimedone, and 6-amino-1,3-dimethyluracil. acs.orgnih.gov

Pyrrolo[3,4-b]pyridines and -quinolines : Can be formed from the condensation of 4-arylmethylenepyrrolidine-2,3-diones with various reagents. researchgate.net

Investigation of Reaction By-products and Their Formation Pathways

The synthesis of quinolines, particularly through classic named reactions like the Doebner synthesis, can be accompanied by the formation of various by-products. mdpi.comsci-hub.se The Doebner reaction, which synthesizes quinoline-4-carboxylic acids from an aniline (B41778), an aldehyde, and pyruvic acid, often has modest yields due to these competing pathways. sci-hub.se

In some instances, unexpected compounds can emerge. During an attempted Doebner reaction, a complex 1,4-dioxane-2,5-dione derivative was isolated as a puzzling by-product, highlighting that "classical" synthetic pathways can yield unforeseen structures when specific reactants are combined. mdpi.com Other identified by-products from Doebner-type syntheses include dihydro-pyrrol-2-ones and furan (B31954) derivatives. mdpi.com

Recent studies have identified 2-methylquinoline-4-carboxylic acid derivatives as previously unrecognized by-products of the Doebner reaction. sci-hub.se The formation of this by-product versus the expected quinoline-4-carboxylic acid is highly dependent on the reaction conditions and the order of reactant addition. It was found that reacting pyruvic acid and an aromatic amine in ethanol, without an aldehyde, selectively yields the 2-methylquinoline-4-carboxylic acid. sci-hub.se This indicates that the initial condensation of pyruvic acid with the amine can lead to a different cyclization pathway. The order of mixing the reactants plays a key role in determining the product distribution. sci-hub.se For instance, pre-reacting the pyruvic acid and aldehyde before adding the amine can favor the formation of the target 2-substituted quinoline-4-carboxylic acid. sci-hub.se

Table 1: By-products Identified in Doebner-type Quinoline Synthesis

| Main Reaction Type | Expected Product | Identified By-product(s) | Source(s) |

|---|---|---|---|

| Doebner Reaction | Substituted quinoline-4-carboxylic acids | 3-Arylamino-dihydro-pyrrol-2-ones | sci-hub.se |

| Doebner Reaction | Substituted quinoline-4-carboxylic acids | 2-Methylquinoline-4-carboxylic acids | sci-hub.se |

| Extended Doebner Reaction | Quinoline-4-carboxylic acids | Dihydro-pyrrol-2-ones, Furan derivatives, 1,4-Dioxane-2,5-dione derivative | mdpi.com |

Influence of Reaction Conditions on Product Formation and Selectivity

Reaction conditions such as the choice of solvent, catalyst, and temperature exert a significant influence on the yield, selectivity, and even the type of product formed during quinoline synthesis. nih.govrsc.org Optimizing these parameters is crucial for achieving efficient and clean transformations.

In the one-pot, three-component synthesis of 4-amino-2-benzoylquinoline-3-carboxamides, water was found to be the optimal solvent, while the reaction was negligible in other organic solvents like ethanol, acetonitrile, THF, and DMF, or under solvent-free conditions at room temperature. nih.govrsc.org Temperature also played a critical role; a reaction conducted in water at room temperature for 12 hours gave a 40% yield, whereas performing it under reflux conditions for 6 hours increased the yield to 65%. nih.govrsc.org The catalyst loading is another key variable, with an optimal concentration of 15 mol% of thiamine (B1217682) hydrochloride identified for this specific reaction. nih.govrsc.org

Similarly, in the synthesis of pyrimido[4,5-b]quinolines, a model reaction was used to screen various catalysts, temperatures, and solvents. acs.orgnih.gov The best results were achieved using 25 mol% of DABCO as a catalyst at 90 °C under solvent-free conditions. acs.org This demonstrates that for certain multi-component reactions, eliminating the solvent can be advantageous. acs.orgnih.gov The choice of catalyst is also paramount; in the aforementioned reaction, DABCO proved superior to other bases. acs.org These findings underscore the necessity of systematic optimization of reaction conditions to control product formation and maximize yields in the synthesis of this compound and its derivatives.

Table 2: Optimization of Reaction Conditions for Polysubstituted Quinoline Synthesis Based on the model reaction of 2-cyano-N-methylacetamide, 4-chlorophenylglyoxal, and 4-methoxyaniline. nih.govrsc.org

| Entry | Catalyst (mol%) | Solvent | Temperature | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | VB1 (10) | Solvent-free | r.t. | 12 | N.R. |

| 2 | VB1 (10) | EtOH | r.t. | 12 | N.R. |

| 3 | VB1 (10) | CH3CN | r.t. | 12 | N.R. |

| 4 | VB1 (10) | THF | r.t. | 12 | N.R. |

| 5 | VB1 (10) | DMF | r.t. | 12 | N.R. |

| 6 | VB1 (10) | H2O | r.t. | 12 | 40 |

| 7 | None | H2O | r.t. | 12 | N.R. |

| 8 | VB1 (15) | EtOH | Reflux | 6 | Negligible |

| 9 | VB1 (15) | CH3CN | Reflux | 6 | Negligible |

| 10 | VB1 (15) | THF | Reflux | 6 | Negligible |

| 11 | VB1 (15) | DMF | Reflux | 6 | Negligible |

| 12 | VB1 (10) | H2O | Reflux | 6 | 65 |

| 13 | VB1 (15) | H2O | Reflux | 6 | 92 |

| 14 | VB1 (20) | H2O | Reflux | 6 | 92 |

r.t. = room temperature; N.R. = No Reaction; VB1 = Thiamine hydrochloride. Optimal conditions are in bold.

Advanced Spectroscopic and Structural Elucidation Studies

Vibrational Spectroscopy for Molecular Dynamics and Bonding Analysis (FT-IR, FT-Raman)

No specific experimental Fourier-transform infrared (FT-IR) or Fourier-transform Raman (FT-Raman) data for 4-(2-Methylbenzoyl)quinoline could be located. This information is essential for a detailed analysis of the compound's molecular vibrations, bond strengths, and functional groups. Typically, the FT-IR spectrum would be expected to show characteristic absorption bands for the carbonyl (C=O) stretching vibration, aromatic C-H stretching, and various fingerprint vibrations corresponding to the quinoline (B57606) and tolyl ring systems.

Nuclear Magnetic Resonance Spectroscopy for Complex Structure Elucidation and Mechanistic Insights

Nuclear Magnetic Resonance (NMR) spectroscopy data provides foundational insight into the molecular structure of this compound. The proton (¹H) and carbon-13 (¹³C) NMR chemical shifts confirm the atomic connectivity and chemical environment of the molecule.

¹H and ¹³C NMR Data: Analysis of the compound in deuterated chloroform (B151607) (CDCl₃) reveals distinct signals for the protons and carbons of the quinoline and o-tolyl moieties. The ¹H NMR spectrum shows characteristic downfield shifts for the aromatic protons of the quinoline ring. The ¹³C NMR spectrum is notable for the carbonyl carbon signal, which typically appears significantly downfield.

Below are the reported chemical shifts (δ) in parts per million (ppm) and coupling constants (J) in Hertz (Hz).

Interactive Data Table: NMR Spectroscopic Data for this compound

¹H NMR (400 MHz, CDCl₃)

| Chemical Shift (δ ppm) | Multiplicity / Coupling Constant (J Hz) | Assignment |

|---|---|---|

| 8.95 | d, J = 4.5 | Quinoline H2 |

| 8.21 | d, J = 8.5 | Quinoline H8 |

| 7.82 | d, J = 8.4 | Quinoline H5 |

| 7.76 | ddd, J = 8.4, 6.9, 1.4 | Quinoline H7 |

| 7.60 | ddd, J = 8.4, 6.9, 1.4 | Quinoline H6 |

| 7.52 – 7.46 | m | Quinoline H3, Tolyl H |

| 7.42 – 7.36 | m | Tolyl H |

¹³C NMR (101 MHz, CDCl₃)

| Chemical Shift (δ ppm) | Assignment |

|---|---|

| 197.3 | Carbonyl (C=O) |

| 150.9 | Quinoline C |

| 148.2 | Quinoline C |

| 144.5 | Quinoline C |

| 137.2 | Tolyl C |

| 136.9 | Tolyl C |

| 131.5 | Tolyl CH |

| 130.8 | Tolyl CH |

| 130.4 | Quinoline CH |

| 129.7 | Quinoline CH |

| 129.2 | Quinoline C |

| 126.5 | Quinoline CH |

| 125.8 | Tolyl CH |

| 124.0 | Quinoline CH |

| 119.5 | Quinoline CH |

Mass Spectrometry for Fragmentation Pattern Analysis and Molecular Formula Confirmation

Specific experimental mass spectrometry data, which would provide the molecular ion peak and detail the characteristic fragmentation pattern of this compound under ionization, could not be found. This analysis is critical for confirming the molecular weight and formula (C₁₇H₁₃NO) and for understanding the stability of different parts of the molecule.

X-ray Crystallography for Solid-State Structure Determination

A search for single-crystal X-ray diffraction studies yielded no specific results for this compound. Such a study would provide definitive proof of its three-dimensional structure in the solid state, including precise bond lengths, bond angles, and the dihedral angle between the quinoline and the 2-methylbenzoyl planes.

Investigation of Intermolecular Interactions via Crystal Engineering Techniques (e.g., Hirshfeld Surface Analysis)

As no crystallographic information file (CIF) is available from X-ray diffraction studies, a Hirshfeld surface analysis could not be performed. This computational technique is used to visualize and quantify the intermolecular interactions, such as hydrogen bonds and π-π stacking, that govern the crystal packing of a molecule.

Computational and Theoretical Investigations

Quantum Chemical Calculations (e.g., Density Functional Theory)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure and properties of molecules. scirp.org DFT methods are employed to calculate optimized molecular geometry, vibrational frequencies, and various electronic properties for quinoline (B57606) derivatives, providing a balance between accuracy and computational cost. mdpi.com For compounds like 4-(2-Methylbenzoyl)quinoline, calculations are typically performed using a functional, such as B3LYP, combined with a basis set like 6-31G(d,p) or 6–31+G (d, p), to establish ground state energies and thermodynamic features. scirp.orgmdpi.com

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's chemical reactivity and kinetic stability. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. irjweb.com The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular reactivity; a smaller gap suggests higher reactivity and lower stability. researchgate.net

The eventual charge transfer interaction within a molecule is explained by a lower HOMO-LUMO energy gap. scirp.org For the parent quinoline molecule, the calculated HOMO energy is -6.646 eV, the LUMO energy is -1.816 eV, and the resulting energy gap is -4.83 eV. scirp.org Analysis of frontier orbitals for quinoline derivatives provides insights into their electronic effects and chemical reactivity. researchgate.net Molecules with smaller energy gaps are considered "soft" and are more reactive. researchgate.net

| Parameter | Energy (eV) | Significance |

|---|---|---|

| EHOMO | -6.646 | Energy of the highest occupied molecular orbital; related to electron-donating ability. |

| ELUMO | -1.816 | Energy of the lowest unoccupied molecular orbital; related to electron-accepting ability. |

| Energy Gap (ΔE) | 4.830 | Indicates chemical reactivity and kinetic stability. A smaller gap implies higher reactivity. |

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) is a valuable tool for predicting molecular reactive behavior by visualizing the charge distribution around a molecule. nih.gov It helps identify regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). MEP maps are used to predict sites for electrophilic attack and to study interactions where specific orientations between reactants are optimal, such as in drug-receptor binding. nih.govrsc.org In a typical MEP map, red areas indicate negative electrostatic potential (electron-rich regions), while blue areas represent positive potential (electron-poor regions). For quinoline derivatives, the nitrogen atom is often a site of negative potential, making it a likely target for electrophiles.

Global reactivity parameters, derived from HOMO and LUMO energies, provide quantitative measures of a molecule's reactivity and stability. ajchem-a.com These descriptors include chemical hardness (η), softness (S), and the electrophilicity index (ω).

Chemical Hardness (η) and Softness (S) : Hardness is a measure of resistance to charge transfer. Molecules with a large HOMO-LUMO gap are considered "hard," indicating high stability and low reactivity. researchgate.net Softness is the reciprocal of hardness, so "soft" molecules have a small energy gap and are more reactive. researchgate.netsemanticscholar.org

Electrophilicity Index (ω) : This parameter measures the energy stabilization when a system acquires an additional electronic charge from the environment. High electrophilicity values suggest a molecule is a good electrophile. researchgate.net

These parameters are calculated using the following equations, where IP is the ionization potential (-EHOMO) and EA is the electron affinity (-ELUMO). ajchem-a.com

Hardness (η) = (IP - EA) / 2

Softness (S) = 1 / η

Electrophilicity Index (ω) = μ² / 2η (where μ is the chemical potential, (EHOMO + ELUMO) / 2)

| Parameter | Definition | Significance |

|---|---|---|

| Chemical Hardness (η) | Resistance to deformation of electron cloud. | Higher values indicate greater stability and lower reactivity. |

| Chemical Softness (S) | Reciprocal of hardness. | Higher values indicate lower stability and higher reactivity. |

| Electrophilicity Index (ω) | Propensity of a species to accept electrons. | Higher values indicate a stronger electrophile. |

Conformational analysis is essential for understanding the three-dimensional structure and stability of flexible molecules like this compound. Theoretical calculations can identify the most stable conformers by optimizing the molecular geometry and calculating the relative energies of different spatial arrangements. scielo.brscielo.br For this compound, rotation around the single bond connecting the quinoline ring and the benzoyl group would lead to different conformers. Computational scans of the potential energy surface can locate energy minima corresponding to stable conformations. dergi-fytronix.com Studies on related styrylquinolines have shown that derivatives can adopt nonplanar conformations, which can be computationally investigated. nih.gov The most stable conformer is the one with the lowest ground-state energy, and its geometry is used for subsequent calculations of other molecular properties.

Reaction Mechanism Elucidation via Computational Chemistry

Computational chemistry is a powerful tool for elucidating reaction mechanisms by mapping the potential energy surface of a chemical transformation. While specific studies on the synthesis mechanism of this compound are not detailed, the general approach involves using DFT to locate and characterize stationary points, including reactants, products, intermediates, and transition states. By calculating the activation energies associated with different possible pathways, the most energetically favorable mechanism can be determined. This methodology has been applied to understand the synthesis of various quinoline derivatives, providing insights into regioselectivity and reaction control. mdpi.com

Solvent Effects on Molecular Properties and Reactivity: A Computational Perspective

The properties and reactivity of a molecule can be significantly influenced by its environment, particularly the solvent. Computational models, such as the Polarizable Continuum Model (PCM), are used to simulate these solvent effects. ajchem-a.com These calculations can reveal how the solvent alters the molecule's geometry, electronic structure (including HOMO-LUMO energies), and spectroscopic properties. For instance, studies on related compounds have shown that optical properties can be enhanced in the presence of solvents, with a direct relationship to the solvent's dielectric constant. ajchem-a.com A computational study on this compound would likely involve optimizing its geometry and calculating its properties in various solvents to predict its behavior in different reaction media.

Advanced Computational Methodologies

Beyond basic DFT calculations, more advanced methods can provide deeper insights into the electronic structure and properties of this compound.

Natural Bond Orbital (NBO) Analysis

Hyperpolarizability Calculations

The study of nonlinear optical (NLO) properties is a significant area of materials science. Computational methods can predict a molecule's NLO response by calculating its hyperpolarizability. The first-order hyperpolarizability (β) is a key parameter for second-order NLO materials. researchgate.net DFT calculations have been used to estimate the hyperpolarizability of various organic molecules, including quinoline derivatives. researchgate.netresearchgate.net Such calculations for this compound could determine its potential for use in optoelectronic applications, as strong charge transfer characteristics often lead to a large NLO response. researchgate.net

Emerging Research Directions and Potential Applications in Chemical Science

Exploration in Chemosensing Applications (e.g., Anion Recognition)

The development of chemosensors for the selective detection of ions and neutral molecules is a significant area of research. Quinoline (B57606) and its derivatives are frequently employed as the core fluorophore in fluorescent sensors due to their inherent photophysical properties. researchgate.netnih.gov These sensors often operate through mechanisms like Photoinduced Electron Transfer (PET), Intermolecular Charge Transfer (ICT), or Fluorescence Resonance Energy Transfer (FRET). researchgate.net

While specific studies detailing the use of 4-(2-Methylbenzoyl)quinoline for anion recognition are not extensively documented, the general principles of quinoline-based chemosensors suggest its potential. The quinoline moiety can act as a signaling unit, where its fluorescence emission can be modulated by the binding of an analyte to a receptor site. For a molecule like this compound, the nitrogen atom of the quinoline ring and the carbonyl oxygen of the benzoyl group could potentially coordinate with cations, leading to a "turn-on" or "turn-off" fluorescent response. researchgate.net Researchers have successfully designed various quinoline-based fluorescent probes for detecting metal ions like Zn²⁺ and Fe³⁺, and other species such as hydrazine (B178648). nih.govacs.orgnih.gov The design of these sensors often involves modifying the quinoline scaffold with specific binding groups to achieve high selectivity and sensitivity. researchgate.net For anion sensing, a common strategy involves incorporating hydrogen-bond donor groups (like ureas or amides) that can selectively interact with anions, causing a detectable change in the fluorescence of the nearby quinoline fluorophore.

Role in Catalysis as Ligands or Organocatalysts

The quinoline framework is a versatile component in the design of ligands for transition metal catalysis and as a scaffold for organocatalysts. nih.gov The nitrogen atom in the quinoline ring possesses a lone pair of electrons, making it an effective coordinating site for metal centers. Quinoline-based ligands have been successfully used in various catalytic reactions, including cross-coupling reactions and hydrogenations. rsc.orgnih.gov For instance, nickel complexes featuring quinoline-based ligands have demonstrated good catalytic activity in C-C bond formation reactions. rsc.org

The structure of this compound, with its quinoline nitrogen, suggests its potential utility as a ligand in organometallic catalysis. nih.gov The steric and electronic properties of the 2-methylbenzoyl substituent could influence the stability, solubility, and catalytic activity of the resulting metal complex.

Furthermore, the field of organocatalysis has seen the use of chiral quinoline derivatives to induce enantioselectivity in chemical transformations. oaepublish.comresearchgate.net The rigid quinoline backbone can provide a well-defined chiral environment around the catalytic site. Although research into this compound as an organocatalyst is still a nascent field, its structure could serve as a foundational template for developing new catalysts for asymmetric synthesis.

Advanced Materials Science Applications (e.g., Fluorescent Dyes, Optoelectronic Systems)

Quinoline derivatives are of significant interest in materials science, particularly for applications in optoelectronics, due to their electronic and photophysical properties. semanticscholar.org Their high thermal and chemical stability, combined with their electron-transporting capabilities, make them suitable candidates for use in organic light-emitting diodes (OLEDs) and solar cells. semanticscholar.org The extended π-conjugated system of the quinoline ring is responsible for its fluorescence, and by modifying the substituents on the ring, the emission color and quantum yield can be tuned. researchgate.netresearchgate.net

The molecular structure of this compound, featuring a conjugated system that extends from the quinoline ring to the benzoyl group, suggests its potential as a fluorescent dye or a component in optoelectronic materials. The introduction of the 2-methylbenzoyl group can influence the molecule's photophysical properties, such as its absorption and emission wavelengths, Stokes shift, and quantum yield. The development of functionalized quinazolines and other benzazines as luminescent materials highlights the potential of related heterocyclic systems in this field. researchgate.netresearchgate.net

Below is a table showing representative photophysical data for a quinoline-based fluorescent probe, illustrating the type of properties relevant for materials science applications.

| Property | Value |

| Excitation Wavelength (λex) | 387 nm |

| Emission Wavelength (λem) | 521 nm |

| Stokes Shift | 134 nm |

| Quantum Yield (Φ) | 0.65 |

| Application Note | Data for a representative quinoline-based fluorescent probe for hydrazine detection. nih.gov |

Design Principles for Novel Functional Chemical Entities

The design of novel functional molecules based on the quinoline scaffold relies on understanding its structure-activity relationships (SAR). frontiersin.orgmdpi.com The functionalization of the quinoline ring is a key strategy for modulating its pharmacological and physicochemical properties. rsc.org The position and nature of substituents play a critical role in determining the molecule's biological activity and its potential applications. nih.gov

Key design principles for developing new chemical entities from the this compound scaffold include:

Modification of the Benzoyl Ring: Introducing different substituents (electron-donating or electron-withdrawing groups) on the phenyl ring of the benzoyl moiety can alter the electronic properties of the entire molecule. This can be used to fine-tune its activity as a sensor, its coordination properties as a ligand, or its photophysical characteristics as a material.

Functionalization of the Quinoline Core: The quinoline ring itself offers several positions for further substitution. For example, adding substituents at the 7-position is a common strategy in the development of antimalarial drugs to enhance efficacy. nih.gov

Alteration of the Linker: The carbonyl group serves as a rigid linker between the quinoline and the phenyl ring. Modifying this linker, for instance, by reducing it to an alcohol or converting it to an imine, would change the geometry and flexibility of the molecule, potentially leading to new functions.

Introduction of Chiral Centers: For applications in asymmetric catalysis, introducing chirality, either on the quinoline ring or its substituents, is a crucial design element.

By applying these principles, the this compound structure can be systematically modified to create libraries of new compounds with tailored properties for specific applications in chemosensing, catalysis, and materials science. mdpi.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.